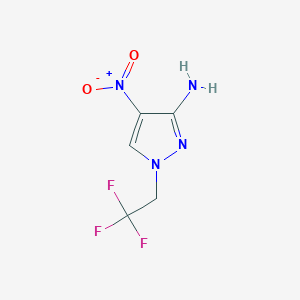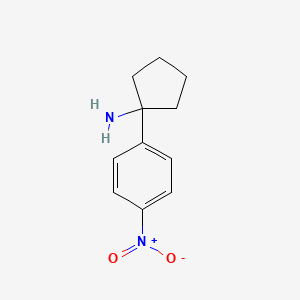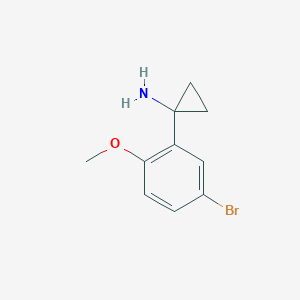![molecular formula C12H24N4 B11737913 [3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737913.png)
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a versatile compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its ability to form stable amide bonds, making it a valuable reagent in peptide synthesis and protein crosslinking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield the final product . The reaction is usually carried out under acidic conditions with a pH range of 4.0-6.0 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and substituted amines .
Scientific Research Applications
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in peptide synthesis and as a crosslinker in polymer chemistry
Biology: Employed in the immobilization of biomolecules and the preparation of immunoconjugates
Medicine: Utilized in drug development for the synthesis of pharmaceutical compounds
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The compound exerts its effects by forming an activated ester intermediate that reacts with nucleophiles such as primary amines. This reaction leads to the formation of stable amide bonds, which are crucial in various biochemical and industrial processes . The molecular targets include carboxyl and amino groups, and the pathways involved are primarily related to amide bond formation .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A similar compound used for similar applications in peptide synthesis and protein crosslinking
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for coupling reactions but with different solubility and byproduct removal properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric properties and reactivity.
Uniqueness
[3-(dimethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific structure that allows for efficient coupling reactions under mild conditions. Its water solubility and ease of byproduct removal make it advantageous over other carbodiimides like DCC and DIC .
Properties
Molecular Formula |
C12H24N4 |
|---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-5-16-10-12(11(2)14-16)9-13-7-6-8-15(3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
XWWQOTOUGMLCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737850.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737880.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737894.png)
![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737895.png)
![3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B11737898.png)


![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737925.png)

